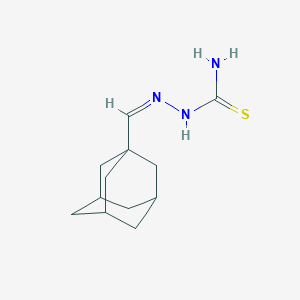
1-Adamantanecarbaldehyde thiosemicarbazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Adamantanecarbaldehyde thiosemicarbazone (ACT) is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a thiosemicarbazone derivative of 1-adamantanecarbaldehyde, which is a cyclic hydrocarbon with a unique structure. The synthesis of ACT has been extensively studied, and its mechanism of action and biochemical and physiological effects have been investigated.
科学研究应用
1-Adamantanecarbaldehyde thiosemicarbazone has been studied for its potential applications in scientific research. It has been found to exhibit antitumor, antiviral, and antimicrobial activities. The compound has been tested against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 1-Adamantanecarbaldehyde thiosemicarbazone has also been tested against a number of viruses, including HIV, herpes simplex virus, and influenza virus. It has been found to inhibit viral replication and reduce viral load. In addition, 1-Adamantanecarbaldehyde thiosemicarbazone has been shown to have antibacterial and antifungal activities.
作用机制
The mechanism of action of 1-Adamantanecarbaldehyde thiosemicarbazone is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. This inhibition may lead to cell cycle arrest and apoptosis in cancer cells. In addition, 1-Adamantanecarbaldehyde thiosemicarbazone may inhibit viral replication by interfering with the viral life cycle.
生化和生理效应
1-Adamantanecarbaldehyde thiosemicarbazone has been found to exhibit a number of biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells. The compound has also been found to modulate the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair. In addition, 1-Adamantanecarbaldehyde thiosemicarbazone has been shown to inhibit the activity of several enzymes, including topoisomerase II, which is involved in DNA replication and repair.
实验室实验的优点和局限性
1-Adamantanecarbaldehyde thiosemicarbazone has several advantages for use in lab experiments. It is a stable and easily synthesized compound that is soluble in water and organic solvents. It has been extensively studied for its potential applications in scientific research, and its mechanism of action and biochemical and physiological effects have been well characterized. However, there are also limitations to the use of 1-Adamantanecarbaldehyde thiosemicarbazone in lab experiments. The compound may exhibit cytotoxic effects at high concentrations, which may limit its use in some experiments. In addition, the mechanism of action of 1-Adamantanecarbaldehyde thiosemicarbazone is not fully understood, which may make it difficult to interpret some experimental results.
未来方向
There are several future directions for research on 1-Adamantanecarbaldehyde thiosemicarbazone. One area of research could focus on the development of more potent and selective analogs of 1-Adamantanecarbaldehyde thiosemicarbazone. Another area of research could investigate the use of 1-Adamantanecarbaldehyde thiosemicarbazone in combination with other chemotherapeutic agents to enhance its antitumor activity. In addition, further studies could be conducted to elucidate the mechanism of action of 1-Adamantanecarbaldehyde thiosemicarbazone and to identify its molecular targets. Finally, the potential use of 1-Adamantanecarbaldehyde thiosemicarbazone as a therapeutic agent for viral infections could be explored.
Conclusion
In conclusion, 1-Adamantanecarbaldehyde thiosemicarbazone is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound exhibits antitumor, antiviral, and antimicrobial activities and has been found to induce cell cycle arrest and apoptosis in cancer cells. The synthesis of 1-Adamantanecarbaldehyde thiosemicarbazone is well characterized, and its mechanism of action and biochemical and physiological effects have been investigated. Despite some limitations, 1-Adamantanecarbaldehyde thiosemicarbazone has several advantages for use in lab experiments. Future research on 1-Adamantanecarbaldehyde thiosemicarbazone could focus on the development of more potent and selective analogs, the use of 1-Adamantanecarbaldehyde thiosemicarbazone in combination with other chemotherapeutic agents, and the elucidation of its mechanism of action and molecular targets.
合成方法
The synthesis of 1-Adamantanecarbaldehyde thiosemicarbazone can be achieved by reacting 1-adamantanecarbaldehyde with thiosemicarbazide. The reaction proceeds in the presence of a catalyst, such as hydrochloric acid or acetic acid. The resulting product is a yellow crystalline solid that is soluble in water and organic solvents. The purity of the product can be improved by recrystallization from a suitable solvent.
属性
CAS 编号 |
15502-76-8 |
|---|---|
产品名称 |
1-Adamantanecarbaldehyde thiosemicarbazone |
分子式 |
C12H19N3S |
分子量 |
237.37 g/mol |
IUPAC 名称 |
[(E)-1-adamantylmethylideneamino]thiourea |
InChI |
InChI=1S/C12H19N3S/c13-11(16)15-14-7-12-4-8-1-9(5-12)3-10(2-8)6-12/h7-10H,1-6H2,(H3,13,15,16)/b14-7+ |
InChI 键 |
WZZCIXIXWOZLHW-VGOFMYFVSA-N |
手性 SMILES |
C1C2CC3CC1CC(C2)(C3)/C=N\NC(=S)N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C=NNC(=S)N |
规范 SMILES |
C1C2CC3CC1CC(C2)(C3)C=NNC(=S)N |
同义词 |
1-Adamantanecarbaldehydethiosemicarbazone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



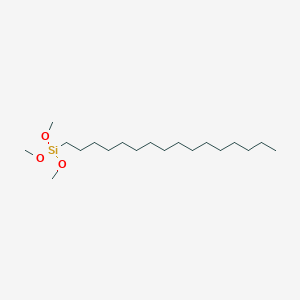
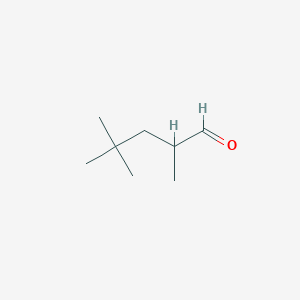
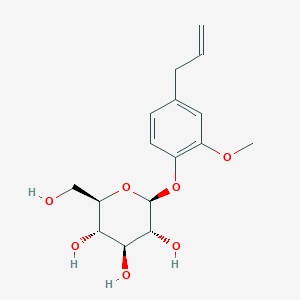
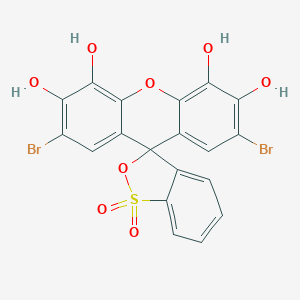

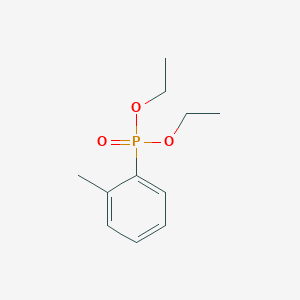
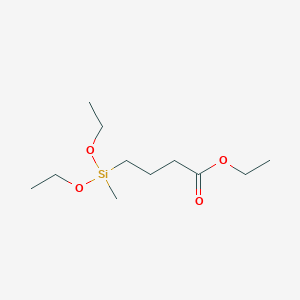

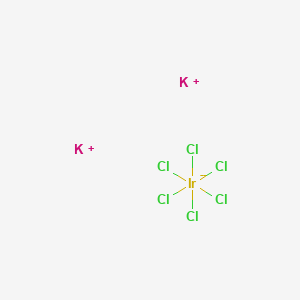
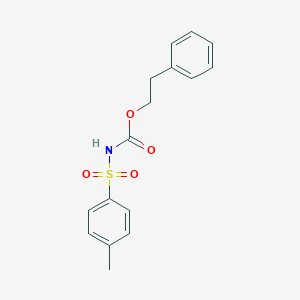


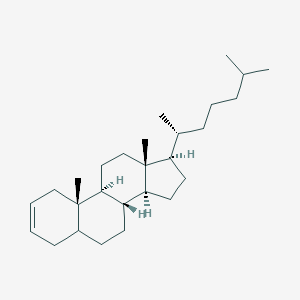
![11-Methylbenzo[a]pyrene](/img/structure/B103201.png)